2-Fluoro-3-(pyridin-4-yl)benzaldehyde
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Overview
Description
2-Fluoro-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a pyridin-4-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a pyridin-4-ylboronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Fluoro-3-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-3-(pyridin-4-yl)benzyl alcohol.
Substitution: 2-Amino-3-(pyridin-4-yl)benzaldehyde.
Scientific Research Applications
2-Fluoro-3-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and drug interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyridin-4-yl group facilitates interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 3-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 2-Fluoro-3-(pyridin-3-yl)benzaldehyde
Comparison: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
Molecular Formula |
C12H8FNO |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-10(8-15)2-1-3-11(12)9-4-6-14-7-5-9/h1-8H |
InChI Key |
DDJJGPWPTOTJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=NC=C2)F)C=O |
Origin of Product |
United States |
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